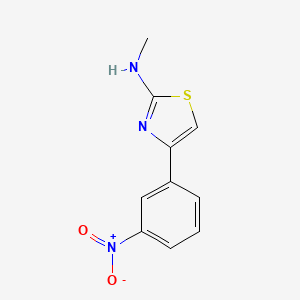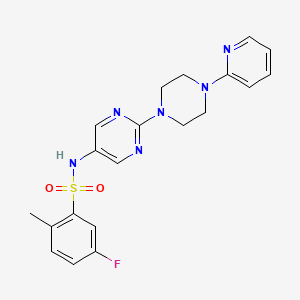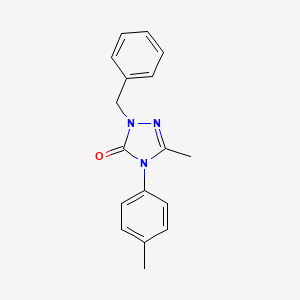
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, also known as this compound, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine and other areas. This compound has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. It has also been used in the synthesis of other compounds with potential therapeutic applications.
作用機序
The exact mechanism of action of 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one is not yet fully understood. However, it is believed that it works by blocking the action of enzymes involved in the synthesis of proteins and other molecules, which in turn prevents the growth and replication of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory, anti-cancer, and anti-HIV-1 protease inhibitor properties. It has also been found to have cytotoxic effects on certain cell lines, as well as to have an effect on the metabolism of certain drugs.
実験室実験の利点と制限
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments, such as its toxicity and the fact that it is not water soluble.
将来の方向性
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of cancer, HIV-1, and other diseases. It could also be used to develop new antibiotics or other antimicrobial agents. In addition, it could be used to develop new methods for synthesizing other compounds with potential therapeutic applications. Finally, it could be used to develop new methods for synthesizing other compounds with potential industrial applications.
合成法
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-benzyl-4-methylphenol with 1,2,4-triazole in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, in high yield. Other methods of synthesis include the reaction of 4-methylphenol with 1,2,4-triazole, the reaction of 2-benzyl-4-methylphenol with 1,2,4-triazole in the presence of an acid, and the reaction of 4-methylphenol with 1,2,4-triazole in the presence of an acid.
科学的研究の応用
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been studied extensively in recent years due to its potential applications in medicine and other areas. It has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. In addition, it has been used in the synthesis of other compounds with potential therapeutic applications. For example, it has been used in the synthesis of an anti-inflammatory agent, a potential cancer drug, and a potential HIV-1 protease inhibitor.
特性
IUPAC Name |
2-benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-8-10-16(11-9-13)20-14(2)18-19(17(20)21)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBBCHHTKHCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


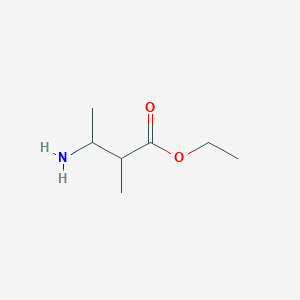


![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
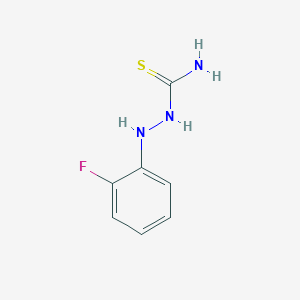
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
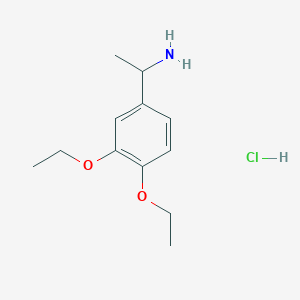

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)
